REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].O1CCC[CH2:8]1.[CH2:12]([C:16](C)=O)[CH:13](C)[CH3:14].C(C(C)=O)C>CC(C)=O.C(OC)(C)(C)C.O1CCOCC1.C(#N)C.C(O)C.CO.[N+](C)([O-])=O>[C:1]([O:4][CH:5]([CH3:8])[CH3:6])(=[O:3])[CH3:2].[C:5]1([O:4][CH3:1])[CH:6]=[CH:14][CH:13]=[CH:12][CH:16]=1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( k )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5.7±0.1°
|
Type
|
CUSTOM
|
Details
|
13.6±0.1°
|
Type
|
CUSTOM
|
Details
|
16.1±0.1°
|
Type
|
CUSTOM
|
Details
|
18.9±0.1°
|
Type
|
CUSTOM
|
Details
|
21.3±0.1°
|
Type
|
CUSTOM
|
Details
|
21.6±0.1°
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
WAIT
|
Details
|
75% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WAIT
|
Details
|
97% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at about 154° C.
|
Type
|
CUSTOM
|
Details
|
at about 157° C.
|
Type
|
CUSTOM
|
Details
|
at about 159° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].O1CCC[CH2:8]1.[CH2:12]([C:16](C)=O)[CH:13](C)[CH3:14].C(C(C)=O)C>CC(C)=O.C(OC)(C)(C)C.O1CCOCC1.C(#N)C.C(O)C.CO.[N+](C)([O-])=O>[C:1]([O:4][CH:5]([CH3:8])[CH3:6])(=[O:3])[CH3:2].[C:5]1([O:4][CH3:1])[CH:6]=[CH:14][CH:13]=[CH:12][CH:16]=1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( k )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5.7±0.1°
|
Type
|
CUSTOM
|
Details
|
13.6±0.1°
|
Type
|
CUSTOM
|
Details
|
16.1±0.1°
|
Type
|
CUSTOM
|
Details
|
18.9±0.1°
|
Type
|
CUSTOM
|
Details
|
21.3±0.1°
|
Type
|
CUSTOM
|
Details
|
21.6±0.1°
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
WAIT
|
Details
|
75% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WAIT
|
Details
|
97% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at about 154° C.
|
Type
|
CUSTOM
|
Details
|
at about 157° C.
|
Type
|
CUSTOM
|
Details
|
at about 159° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].O1CCC[CH2:8]1.[CH2:12]([C:16](C)=O)[CH:13](C)[CH3:14].C(C(C)=O)C>CC(C)=O.C(OC)(C)(C)C.O1CCOCC1.C(#N)C.C(O)C.CO.[N+](C)([O-])=O>[C:1]([O:4][CH:5]([CH3:8])[CH3:6])(=[O:3])[CH3:2].[C:5]1([O:4][CH3:1])[CH:6]=[CH:14][CH:13]=[CH:12][CH:16]=1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( k )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5.7±0.1°
|
Type
|
CUSTOM
|
Details
|
13.6±0.1°
|
Type
|
CUSTOM
|
Details
|
16.1±0.1°
|
Type
|
CUSTOM
|
Details
|
18.9±0.1°
|
Type
|
CUSTOM
|
Details
|
21.3±0.1°
|
Type
|
CUSTOM
|
Details
|
21.6±0.1°
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
WAIT
|
Details
|
75% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WAIT
|
Details
|
97% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at about 154° C.
|
Type
|
CUSTOM
|
Details
|
at about 157° C.
|
Type
|
CUSTOM
|
Details
|
at about 159° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].O1CCC[CH2:8]1.[CH2:12]([C:16](C)=O)[CH:13](C)[CH3:14].C(C(C)=O)C>CC(C)=O.C(OC)(C)(C)C.O1CCOCC1.C(#N)C.C(O)C.CO.[N+](C)([O-])=O>[C:1]([O:4][CH:5]([CH3:8])[CH3:6])(=[O:3])[CH3:2].[C:5]1([O:4][CH3:1])[CH:6]=[CH:14][CH:13]=[CH:12][CH:16]=1
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( k )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 5.7±0.1°
|
Type
|
CUSTOM
|
Details
|
13.6±0.1°
|
Type
|
CUSTOM
|
Details
|
16.1±0.1°
|
Type
|
CUSTOM
|
Details
|
18.9±0.1°
|
Type
|
CUSTOM
|
Details
|
21.3±0.1°
|
Type
|
CUSTOM
|
Details
|
21.6±0.1°
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
WAIT
|
Details
|
75% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at 25° C.
|
Type
|
WAIT
|
Details
|
97% RH for at least a week
|
Type
|
CUSTOM
|
Details
|
at about 154° C.
|
Type
|
CUSTOM
|
Details
|
at about 157° C.
|
Type
|
CUSTOM
|
Details
|
at about 159° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |